N-ethyl-N-methylacetamide
Overview
Description
N-ethyl-N-methylacetamide is an organic compound with the molecular formula C5H11NO. It is a tertiary amide, characterized by the presence of an acetamide group bonded to both an ethyl and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
N-ethyl-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: The compound is employed in biochemical assays and as a stabilizer for certain enzymes.
Medicine: this compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Target of Action
N-ethyl-N-methylacetamide is a complex organic compound with a molecular formula of C5H11NO
Mode of Action
It is known that amides, in general, can undergo reactions such as hydrolysis under acidic or basic conditions . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
It is known that amides can participate in various chemical reactions, potentially affecting a range of biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethyl-N-methylacetamide can be synthesized through the reaction of ethylamine and methyl acetate. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate the formation of the amide bond. The general reaction is as follows: [ \text{CH}_3\text{COOCH}_3 + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{CH}_3\text{CON}(\text{C}_2\text{H}_5)(\text{CH}_3) + \text{CH}_3\text{OH} ]
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The process involves the careful control of temperature and pressure to optimize the reaction conditions and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed:
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Corresponding amines
Substitution: Varied products based on the nucleophile used
Comparison with Similar Compounds
N-methylacetamide: Similar in structure but lacks the ethyl group, resulting in different physical and chemical properties.
N,N-dimethylacetamide: Contains two methyl groups instead of an ethyl and a methyl group, leading to variations in reactivity and applications.
N-ethylacetamide: Lacks the methyl group, which affects its solubility and interaction with other molecules.
Uniqueness: N-ethyl-N-methylacetamide is unique due to its specific combination of ethyl and methyl groups, which confer distinct solubility, reactivity, and interaction properties compared to its analogs. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
N-ethyl-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-6(3)5(2)7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDNHIJGIWHQBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539122 | |
Record name | N-Ethyl-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38806-26-7 | |
Record name | N-Ethyl-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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